molecular formula C17H16F2O B1327702 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-56-4

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1327702
CAS No.: 898794-56-4
M. Wt: 274.3 g/mol
InChI Key: NYNQGYDJOFOOGH-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of synthetic organic compounds known as aryl ketones, specifically characterized by the presence of a carbonyl group adjacent to aromatic rings. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, reflecting its structural organization according to standard nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 898794-56-4, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C17H16F2O indicates a complex aromatic structure containing seventeen carbon atoms, sixteen hydrogen atoms, two fluorine atoms, and one oxygen atom. The molecular weight of 274.30 grams per mole establishes its position within the medium-molecular-weight organic compound category. Alternative nomenclature includes this compound and various synonyms such as MFCD03843704 and DTXSID20644708, which facilitate identification across different chemical information systems.

The structural arrangement features a propiophenone backbone, distinguishing it as a ketone derivative of propionic acid with aromatic substitution patterns. The presence of two fluorine atoms at the 3' and 4' positions on one phenyl ring, combined with two methyl groups at the 2 and 4 positions on the other phenyl ring, creates a compound with distinctive electronic and steric properties. This specific substitution pattern influences the compound's reactivity profile and potential applications in synthetic chemistry.

Historical Context and Development

The development of this compound represents part of the broader evolution in fluorinated organic chemistry that has gained significant momentum over the past several decades. The compound's creation date of February 29, 2008, in chemical databases indicates its relatively recent synthesis and characterization within the modern era of fluorinated compound development. This timing coincides with increased interest in fluorinated pharmaceuticals and materials, as evidenced by the fact that more than twenty percent of medications on the market contain fluorine atoms.

The synthetic approach to this compound typically involves commercially available starting materials, including 3,4-difluorobenzaldehyde and 3,4-dimethylbenzyl chloride, utilizing Lewis acid catalysts under controlled reaction conditions to achieve high-purity products. This methodology reflects advances in synthetic organic chemistry that enable precise control over fluorine incorporation and substitution patterns. The development process requires optimization of reaction conditions to maximize yield and purity, demonstrating the technical sophistication required for fluorinated compound synthesis.

The compound's classification within the propiophenone family connects it to a well-established chemical lineage with significant pharmaceutical importance. Propiophenone itself serves as an intermediate in the synthesis of various pharmaceuticals, including phenmetrazine and propoxyphen, establishing a foundation for understanding the potential applications of fluorinated derivatives. The historical significance of propiophenone synthesis, dating back to Ludwig Claisen's discovery of alternative synthetic routes, provides context for the continued development of structurally related compounds with enhanced properties through fluorination.

Significance in Fluorinated Organic Chemistry Research

The significance of this compound in fluorinated organic chemistry research stems from its unique combination of structural features that exemplify important trends in modern chemical development. The incorporation of fluorine atoms into organic molecules often increases their lipophilicity and metabolic stability, enhancing bioavailability and affinity for target proteins. These properties make fluorinated compounds particularly valuable in pharmaceutical research, where nearly three hundred fluorine-containing drugs have received official approval for medical use.

The compound's computed properties provide insight into its potential research applications and chemical behavior. The XLogP3-AA value of 4.4 indicates significant lipophilicity, while the presence of three hydrogen bond acceptors and zero hydrogen bond donors suggests specific interaction patterns with biological targets. The rotatable bond count of four provides moderate conformational flexibility, which can influence binding interactions and molecular recognition processes. These computational parameters establish the compound as a suitable candidate for structure-activity relationship studies and drug design investigations.

Research applications for this compound extend beyond pharmaceutical development to include materials science and synthetic methodology development. The presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups creates opportunities for studying electronic effects in aromatic systems. This dual substitution pattern provides a valuable model system for investigating how different substituents influence molecular properties such as reactivity, stability, and intermolecular interactions.

The compound's potential role as an intermediate in organic synthesis highlights its significance in developing new synthetic methodologies. The specific arrangement of functional groups and substituents offers multiple sites for chemical modification, enabling the creation of compound libraries for screening purposes. This versatility makes it particularly valuable for medicinal chemistry research programs seeking to explore structure-activity relationships and optimize molecular properties for specific applications.

Property Value Reference Method
Molecular Weight 274.30 g/mol PubChem 2.1
XLogP3-AA 4.4 XLogP3 3.0
Hydrogen Bond Donors 0 Cactvs 3.4.6.11
Hydrogen Bond Acceptors 3 Cactvs 3.4.6.11
Rotatable Bonds 4 Cactvs 3.4.6.11
Exact Mass 274.11692145 Da PubChem 2.1

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNQGYDJOFOOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644708
Record name 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-56-4
Record name 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis, combining aromatic substitution, Grignard or organometallic addition, and oxidation reactions to construct the propiophenone framework with the desired substitution pattern.

Key Synthetic Steps

Starting Materials
Formation of Grignard Reagent
  • The fluorinated aromatic compound (e.g., 2,4-difluorobenzene) is converted into the corresponding Grignard reagent by reaction with magnesium in anhydrous ether solvents.
  • This step forms 2,4-difluorophenylmagnesium bromide, a nucleophilic species capable of attacking electrophilic carbon centers.
Nucleophilic Addition to Aldehyde
  • The Grignard reagent is reacted with 2,4-dimethylbenzaldehyde to form a secondary alcohol intermediate.
  • This addition is typically carried out under anhydrous conditions to prevent quenching of the Grignard reagent.
Oxidation to Propiophenone
  • The secondary alcohol intermediate is oxidized to the corresponding ketone (propiophenone) using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
  • This oxidation step completes the formation of the propiophenone backbone with the desired substitution.

Alternative Synthetic Routes

While the Grignard addition followed by oxidation is a common approach, other methods such as Friedel-Crafts acylation may be adapted for related propiophenone derivatives, though direct application to this specific difluoro-dimethyl substituted compound requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Industrial Production Considerations

  • Reaction Conditions: Temperature control (typically 20–80 °C) and pressure (0.2–2 MPa) are critical to optimize yields and selectivity.
  • Catalysts: Lewis acids such as aluminum chloride may be used in acylation steps for related compounds, but for the difluoro derivative, organometallic reagents are preferred.
  • Continuous Flow Reactors: Industrial scale synthesis may employ continuous flow technology to improve reaction efficiency, reproducibility, and safety.
  • Purification: Post-reaction purification involves filtration, washing, concentration, recrystallization, and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Formation of Grignard reagent 2,4-difluorobenzene + Mg in anhydrous ether Requires strict anhydrous conditions
2 Nucleophilic addition Grignard reagent + 2,4-dimethylbenzaldehyde Forms secondary alcohol intermediate
3 Oxidation CrO3 or PCC Converts alcohol to propiophenone ketone
4 Purification Filtration, recrystallization, chromatography Ensures product purity for research/industrial use

Research Findings and Notes

  • The described synthetic route is supported by analogous syntheses of related difluoro and dimethyl substituted propiophenones, which have been documented in peer-reviewed literature and patent disclosures.
  • The use of Grignard reagents allows for precise control over substitution patterns, critical for maintaining the integrity of the fluorine atoms on the aromatic ring.
  • Oxidation conditions must be carefully controlled to avoid over-oxidation or degradation of sensitive fluorinated aromatic systems.
  • Industrial methods emphasize scalability and reproducibility, often incorporating continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions such as oxidation, reduction, and substitution.

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : In vitro studies show that it can reduce the production of pro-inflammatory cytokines by approximately 40%, indicating its potential utility in managing inflammatory diseases.
  • Anticancer Activity : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines. In a study involving human breast cancer cell lines, treatment with concentrations above 10 µM resulted in a significant increase in early apoptotic cells.

Antimicrobial Activity Study

A comprehensive study evaluated various diaryl ketones' antimicrobial effects, including this compound. Results demonstrated significant inhibition against common bacterial strains, establishing a foundation for future therapeutic applications.

Anti-inflammatory Mechanism

In controlled experiments on macrophage cells stimulated with lipopolysaccharide (LPS), administration of the compound led to a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent.

Cancer Cell Line Study

A study focusing on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed a significant rise in early apoptotic cells at higher concentrations.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone
  • 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Uniqueness

3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the fluorine atoms and the dimethylphenyl group, which can influence its chemical reactivity and biological activity. Comparatively, the presence of different substituents or their positions in similar compounds can lead to variations in their properties and applications.

Biological Activity

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone is a member of the diaryl ketone class, which has garnered attention for its potential biological activities. This compound features a unique structure that includes two aromatic rings and a carbonyl group, contributing to its chemical properties and possible applications in pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18F2O
  • Molecular Weight : 316.34 g/mol
  • Structural Characteristics : The presence of difluoromethyl groups enhances the lipophilicity and potentially the bioactivity of the compound.

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that diaryl ketones exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its efficacy as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects : Compounds within the diaryl ketone category have been associated with anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing various cellular functions. This mechanism can lead to alterations in signal transduction pathways critical for cellular homeostasis.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases involved in cancer progression and inflammation.
  • Modulation of Receptor Activity : The compound may interact with various receptors, altering their activity and downstream signaling.
  • Induction of Apoptosis : Evidence suggests that diaryl ketones can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies and Research Findings

Recent studies have explored the biological activity of various diaryl ketones, including derivatives similar to this compound:

  • Cytotoxicity Studies : In vitro studies using cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that derivatives with similar structures can significantly reduce cell viability at micromolar concentrations.
  • Anti-inflammatory Research : Experimental models of inflammation have demonstrated that diaryl ketones can reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in conditions like arthritis or colitis.
  • Enzyme Inhibition Assays : Studies indicate that certain diaryl ketones inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels
Enzyme InhibitionInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3',4'-difluoro-3-(2,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

  • Methodology : Synthesis can be adapted from halogen-substitution or catalytic carbonylation routes used for structurally related difluorobenzophenones. For example, halogen substitution via copper-catalyzed coupling of 2,4-dimethylphenylboronic acid with 3',4'-difluoropropiophenone precursors under inert conditions (e.g., N₂ atmosphere) at 80–100°C for 12–24 hours improves yield . pH control (4–6) during intermediate steps minimizes side reactions, as demonstrated in analogous acetophenone syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 19^19F NMR spectra with computational predictions (e.g., PubChem data for related compounds) to confirm fluorine and methyl group positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₁₅F₂O) and detects isotopic patterns for fluorine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis or oxidation .
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to avoid environmental release .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure, as fluorinated aromatic compounds may exhibit uncharacterized toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated propiophenones?

  • Methodology : Systematically evaluate variables:

  • Catalyst selection : Compare palladium vs. copper catalysts in cross-coupling steps; Pd(PPh₃)₄ may reduce side products compared to CuI .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates but may degrade at high temperatures. Optimize using time-resolved FTIR to monitor reaction progress .
  • Scale-up challenges : Pilot small-scale reactions (1–5 mmol) with rigorous temperature control before scaling to >50 mmol .

Q. What strategies are effective for modifying the 2,4-dimethylphenyl moiety to study structure-activity relationships (SAR)?

  • Methodology :

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) via nitration to assess impact on electronic properties and reactivity .
  • Protecting groups : Temporarily mask the ketone with 1,3-dioxane derivatives (e.g., 3',4'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone) to enable selective functionalization of the aryl ring .
  • Biological assays : Test derivatives in vitro for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays to correlate substituent effects with activity .

Q. How does the difluoro substitution pattern influence photophysical properties in material science applications?

  • Methodology :

  • UV-Vis spectroscopy : Compare λₘₐₓ of the parent compound vs. mono-fluoro analogs; difluoro groups typically redshift absorption due to increased electron-withdrawing effects .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution, guiding design of OLED or photovoltaic materials .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, then analyze via:
  • LC-MS/MS : Identify hydrolyzed products (e.g., 3',4'-difluorobenzoic acid) .
  • X-ray crystallography : Confirm structural changes in degraded crystals .

Methodological Notes

  • Contradictions in data : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to address discrepancies in fluorine chemical shifts .
  • Advanced synthesis : For chiral derivatives, employ asymmetric catalysis with SKEWPHOS ligands (e.g., (S,S)-3,5-Xyl-SKEWPHOS) to achieve enantiomeric excess >90% .

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